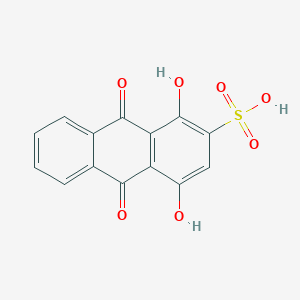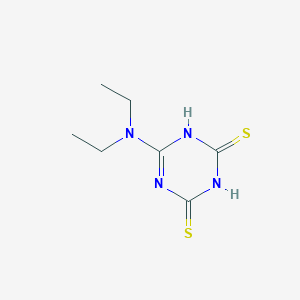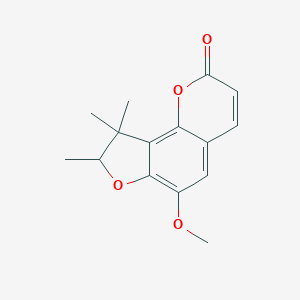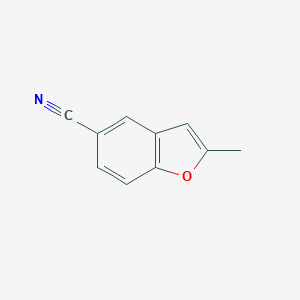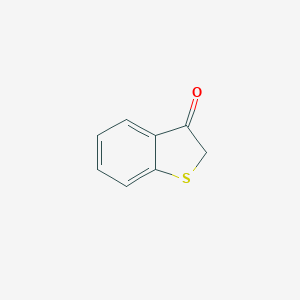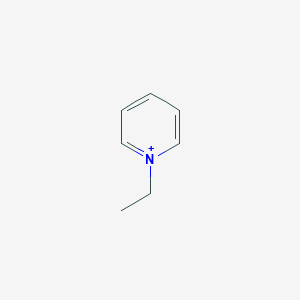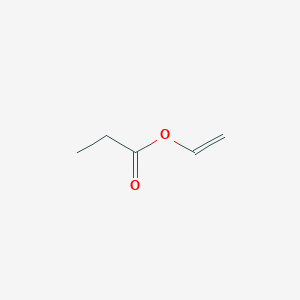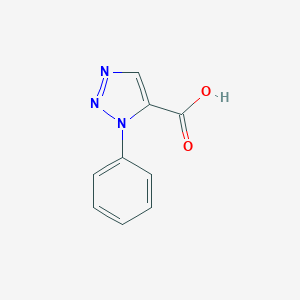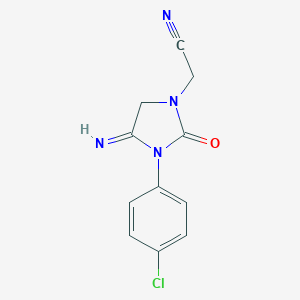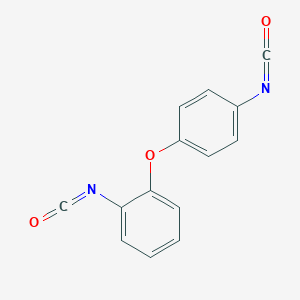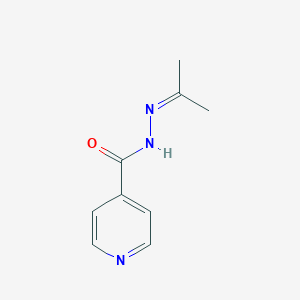
1'(Or 2')-(isopropylidene)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(isopropylidene)isonicotinohydrazide, also known as INH-I, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazides and is structurally similar to isoniazid, a well-known anti-tuberculosis drug.
作用機序
The exact mechanism of action of 1-(isopropylidene)isonicotinohydrazide is not fully understood. However, it is believed to act by inhibiting the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms and cancer cells. It has also been suggested that this compound may exert its anticancer effects by inducing apoptosis, a process of programmed cell death.
生化学的および生理学的効果
1-(isopropylidene)isonicotinohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, it has been found to possess anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using 1-(isopropylidene)isonicotinohydrazide in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 1-(isopropylidene)isonicotinohydrazide. One area of interest is the development of more potent derivatives of this compound with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential use of 1-(isopropylidene)isonicotinohydrazide in combination with other drugs for the treatment of various diseases warrants further investigation.
科学的研究の応用
1-(isopropylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antiviral, and anticancer properties. In addition, it has been found to exhibit anti-inflammatory and antioxidant activities.
特性
CAS番号 |
4813-04-1 |
|---|---|
製品名 |
1'(Or 2')-(isopropylidene)isonicotinohydrazide |
分子式 |
C9H11N3O |
分子量 |
177.2 g/mol |
IUPAC名 |
N-(propan-2-ylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-6H,1-2H3,(H,12,13) |
InChIキー |
LRCPYBHPYVZWBL-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C |
正規SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C |
その他のCAS番号 |
4813-04-1 |
ピクトグラム |
Acute Toxic; Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

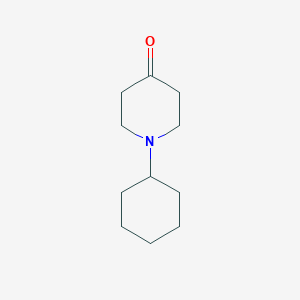
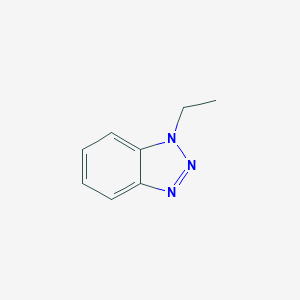
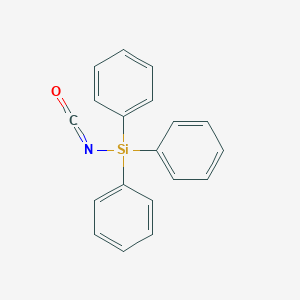
![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
